molecular formula C12H9ClN2O2 B6414009 6-Amino-3-(3-chlorophenyl)picolinic acid, 95% CAS No. 1258615-40-5

6-Amino-3-(3-chlorophenyl)picolinic acid, 95%

Cat. No. B6414009
CAS RN: 1258615-40-5
M. Wt: 248.66 g/mol
InChI Key: GTEAFKKARZQDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(3-chlorophenyl)picolinic acid, or 6-APA for short, is a naturally occurring organic compound that is used in a variety of scientific research applications. 6-APA is a derivative of pyridine, which is a heterocyclic aromatic compound that is found in a variety of plants, including tobacco and some species of mushrooms. It is also used in the synthesis of some drugs and other compounds, such as the antibiotic penicillin. 6-APA has been studied extensively for its biochemical and physiological effects and is known to have a wide range of beneficial applications.

Scientific Research Applications

6-APA is commonly used in scientific research as a model compound for studying the effects of various drugs on the body. It has been used to study the effects of drugs on the nervous system, the cardiovascular system, and the immune system. In addition, 6-APA has been used to study the effects of drugs on the metabolism and the absorption of nutrients. It is also used to study the effects of drugs on the endocrine system and the reproductive system.

Mechanism of Action

6-APA is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that are involved in a variety of physiological processes. By inhibiting the activity of COX-2, 6-APA can affect the production of prostaglandins and thereby influence a variety of physiological processes.
Biochemical and Physiological Effects
6-APA has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation, reduce pain, and reduce the risk of certain types of cancer. It has also been found to reduce the risk of heart disease and stroke. In addition, 6-APA has been found to reduce the risk of type 2 diabetes and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The major advantage of using 6-APA in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The major limitation of using 6-APA in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

In the future, 6-APA may be used to study the effects of drugs on the body more extensively. It may also be used to develop new drugs that target specific physiological processes. Additionally, 6-APA may be used to study the effects of drugs on the immune system, as well as the effects of drugs on the metabolism and the absorption of nutrients. Finally, 6-APA may be used to study the effects of drugs on the endocrine system and the reproductive system.

Synthesis Methods

6-APA can be synthesized from pyridine by a reaction with 3-chlorobenzoyl chloride in the presence of an acid catalyst. The reaction produces an intermediate product, 6-chloro-3-(3-chlorophenyl)picolinic acid, which can then be further reacted with ammonia to form 6-APA. The reaction is typically carried out in an aqueous solution and can be completed in a few hours.

properties

IUPAC Name

6-amino-3-(3-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEAFKKARZQDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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